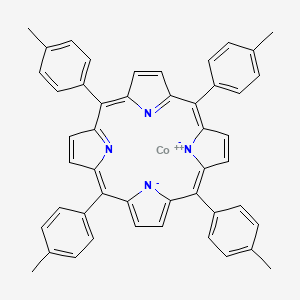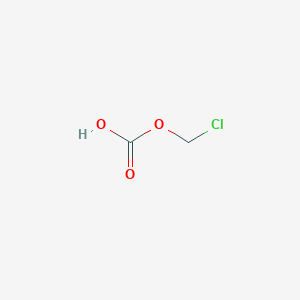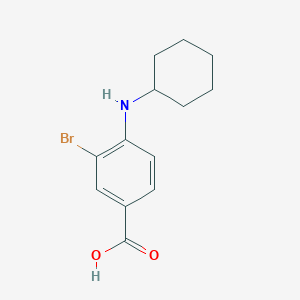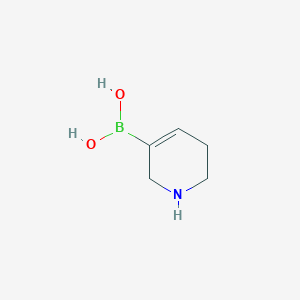![molecular formula C10H7F3N2O2 B11924538 Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1206972-64-6](/img/structure/B11924538.png)
Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its trifluoromethyl group at the 7th position and a carboxylate ester at the 2nd position. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities and structural versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This method typically requires the use of metal catalysts such as palladium (Pd), copper (Cu), or iron (Fe) to facilitate the cyclization process .
Another efficient method is the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient and aqueous conditions. This approach offers a rapid and high-yielding synthesis of imidazo[1,2-a]pyridines without the need for metal catalysts .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often involves large-scale condensation reactions using 2-aminopyridines and α-bromoketones/α-chloroketones. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, and other reducing agents under anhydrous conditions.
Substitution: NaOCH₃, KOtBu, and other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Applications De Recherche Scientifique
Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity
Mécanisme D'action
The mechanism of action of Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target and modulate its activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Uniqueness
Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 7th position and the carboxylate ester at the 2nd position differentiates it from other imidazo[1,2-a]pyridine derivatives .
Propriétés
Numéro CAS |
1206972-64-6 |
|---|---|
Formule moléculaire |
C10H7F3N2O2 |
Poids moléculaire |
244.17 g/mol |
Nom IUPAC |
methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-15-3-2-6(10(11,12)13)4-8(15)14-7/h2-5H,1H3 |
Clé InChI |
DQPLVBDGBHLCMV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN2C=CC(=CC2=N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924480.png)


![3,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B11924495.png)






